molecular formula C12H15NO4 B14694247 4-(2-Acetamido-1-hydroxyethyl)phenyl acetate CAS No. 33141-16-1

4-(2-Acetamido-1-hydroxyethyl)phenyl acetate

Cat. No.: B14694247
CAS No.: 33141-16-1
M. Wt: 237.25 g/mol
InChI Key: WKUKBMQCIDCIAI-UHFFFAOYSA-N
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Description

4-(2-Acetamido-1-hydroxyethyl)phenyl acetate is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of an acetamido group, a hydroxyethyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetamido-1-hydroxyethyl)phenyl acetate typically involves the acetylation of 4-(2-amino-1-hydroxyethyl)phenol. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Reaction Time: Several hours to ensure complete acetylation

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetamido-1-hydroxyethyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-acetamido-1-oxoethyl)phenyl acetate.

    Reduction: Formation of 4-(2-amino-1-hydroxyethyl)phenyl acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

4-(2-Acetamido-1-hydroxyethyl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Acetamido-1-hydroxyethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hydroxyethyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-1-hydroxyethyl)phenyl acetate
  • 4-(2-Acetamido-1-oxoethyl)phenyl acetate
  • 4-(2-Acetamido-1-hydroxyethyl)phenol

Uniqueness

4-(2-Acetamido-1-hydroxyethyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

33141-16-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

[4-(2-acetamido-1-hydroxyethyl)phenyl] acetate

InChI

InChI=1S/C12H15NO4/c1-8(14)13-7-12(16)10-3-5-11(6-4-10)17-9(2)15/h3-6,12,16H,7H2,1-2H3,(H,13,14)

InChI Key

WKUKBMQCIDCIAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1=CC=C(C=C1)OC(=O)C)O

Origin of Product

United States

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